変圧器油(技術用)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Transformer oil, also known as insulating oil, is a specialized oil used in oil-filled transformers, high-voltage capacitors, fluorescent lamp ballasts, and some types of high-voltage switches and circuit breakers. Its primary functions are to insulate, suppress corona discharge and arcing, and serve as a coolant. Transformer oil is most often based on mineral oil, but alternative formulations with different engineering or environmental properties are growing in popularity .

科学的研究の応用

Transformer oil has several scientific research applications, including:

Chemistry: Used as a dielectric fluid in electrical equipment to study the effects of high voltage and temperature on insulating materials.

Biology: Limited applications, primarily in the study of the effects of electrical fields on biological tissues.

Medicine: Not commonly used in medicine.

Industry: Widely used in the electrical industry for cooling and insulating transformers and other high-voltage equipment .

作用機序

Target of Action

Transformer oil, also known as insulating oil, primarily targets the core and windings of a transformer . These components are fully immersed in the oil, which serves to insulate them and prevent electrical breakdown . The oil also acts as a barrier between atmospheric oxygen and the cellulose-made paper insulation, minimizing oxidation .

Mode of Action

Transformer oil interacts with its targets (the transformer’s core and windings) in two main ways :

- As a Coolant : Transformer oil helps dissipate the heat generated during the transformer’s operation. This is particularly important when the transformer’s voltage fluctuates due to changes in load conditions .

- As an Insulator : Transformer oil provides insulation between the coils, helping to prevent arcing, short circuits, and corona discharges .

Biochemical Pathways

While “biochemical pathways” typically refer to biological processes, in the context of transformer oil, we can consider the processes of heat dissipation and electrical insulation as analogous. The oil absorbs heat generated by the transformer and dissipates it, preventing overheating . Simultaneously, it provides an insulating barrier, preventing electrical discharges .

ADME Properties

The term “ADME” (Absorption, Distribution, Metabolism, Excretion) is typically used in pharmacology to describe how a drug is taken up by the body, how it is distributed to the tissues, how it is metabolized, and how it is ultimately excreted. In the context of transformer oil, we can consider how the oil is distributed within the transformer, how it interacts with the transformer’s components, and how it degrades over time. Transformer oil is distributed throughout the transformer, providing insulation and cooling . Over time, the oil can degrade due to exposure to unwanted elements like acids, moisture, metal dust, and sometimes dissolved gases .

Result of Action

The primary result of transformer oil’s action is the efficient and safe operation of the transformer . By providing insulation and cooling, the oil prevents electrical breakdowns and overheating, which could otherwise lead to transformer failure . Additionally, the oil helps preserve the transformer’s lifespan by acting as a protective barrier against oxidation and moisture .

Action Environment

The efficacy and stability of transformer oil can be influenced by various environmental factors. For instance, the oil’s insulating properties can be rapidly degraded by even small amounts of water . Therefore, transformers are designed to keep water outside the oil . Additionally, if a transformer leaks mineral oil, it can potentially start a fire, especially in indoor environments . Therefore, fire codes often require that transformers inside buildings use a less flammable liquid, or the use of dry-type transformers with no liquid at all .

生化学分析

Biochemical Properties

Transformer oil plays a crucial role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. The oil’s primary function is to act as an insulator and coolant, preventing electrical breakdowns and dissipating heat generated during operation . In biochemical terms, transformer oil interacts with enzymes and proteins that are involved in the degradation and stabilization of the oil. For instance, certain enzymes can catalyze the breakdown of hydrocarbon chains in the oil, leading to the formation of smaller molecules and gases. These interactions are essential for maintaining the oil’s stability and performance over time.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of transformer oil can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Transformer oil is generally stable under normal operating conditions, but it can degrade over time due to exposure to heat, oxygen, and other environmental factors . This degradation can lead to the formation of harmful byproducts, such as acids and gases, which can impact the oil’s performance and stability. Long-term exposure to transformer oil can also lead to changes in cellular function, such as increased oxidative stress and inflammation.

準備方法

Synthetic Routes and Reaction Conditions: Transformer oil is typically derived from crude oil through a refining process. The refining process involves several steps, including distillation, hydrogenation, and purification. The oil is subjected to high temperatures and pressures to remove impurities and achieve the desired properties.

Industrial Production Methods: Industrial production of transformer oil involves the following steps:

Distillation: Crude oil is heated and separated into different fractions based on boiling points.

Hydrogenation: The distilled fractions are treated with hydrogen to remove sulfur and other impurities.

Purification: The hydrogenated oil is further purified to remove any remaining impurities and achieve the desired dielectric properties

化学反応の分析

Transformer oil undergoes several types of chemical reactions, including:

Oxidation: Exposure to oxygen can lead to the formation of acids, sludge, and other degradation products. Common reagents include oxygen and catalysts such as copper.

Reduction: Transformer oil can undergo reduction reactions, although these are less common.

Substitution: Halogenation and nitration reactions can occur under specific conditions.

Major Products Formed:

Oxidation Products: Acids, sludge, and peroxides.

Reduction Products: Hydrocarbons with reduced oxidation states.

Substitution Products: Halogenated and nitrated hydrocarbons .

類似化合物との比較

- Mineral Oil

- Natural Esters

- Synthetic Esters

特性

| { "Design of the Synthesis Pathway": "The synthesis of Transformer Oil(Technical) can be achieved through the esterification of fatty acids with polyols.", "Starting Materials": [ "Fatty acids (e.g. oleic acid, linoleic acid)", "Polyols (e.g. pentaerythritol, trimethylolpropane)", "Catalysts (e.g. sulfuric acid, phosphoric acid)", "Solvents (e.g. toluene, xylene)" ], "Reaction": [ "Mix the fatty acids and polyols in a reactor vessel.", "Add the catalyst to the mixture and stir.", "Heat the mixture to a temperature of around 150-200°C and maintain it for several hours.", "During the reaction, water is produced as a byproduct and should be removed from the mixture.", "After the reaction is complete, the mixture is cooled and the solvent is added to dissolve the product.", "The resulting solution is then filtered to remove any impurities.", "The final product is Transformer Oil(Technical), which can be stored in a suitable container." ] } | |

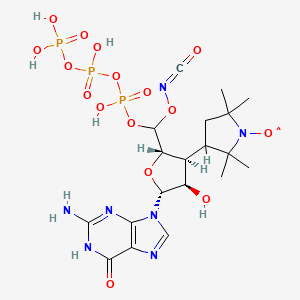

CAS番号 |

64742-53-6 |

分子式 |

UVCB |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)